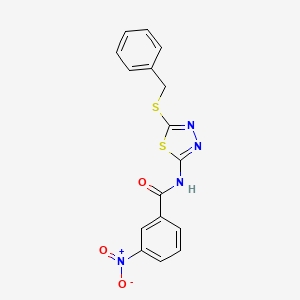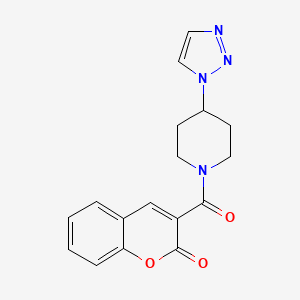
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide” seems to be a derivative of 1,3,4-thiadiazole. Compounds of this family have been studied for their potential anticancer properties . They are designed and synthesized by means of bioisosteric replacement .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, involves bioisosteric replacement . Another study discusses the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, proposing that the reactions can be carried out effectively with the use of ultrasound .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, similar compounds have been characterized using spectroscopic methods including 1H NMR, IR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been investigated computationally via density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 5-Benzylthio-1H-tetrazole, have been documented. It is a solid at 20°C, insoluble in water but soluble in methanol .Applications De Recherche Scientifique
Anticonvulsant Research
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and its derivatives have been explored for their potential anticonvulsant properties. A study by Sych et al. (2018) highlighted the development of quality control methods for promising anticonvulsants, particularly focusing on derivatives of 1,3,4-thiadiazole. These substances have shown high anticonvulsive activity in seizure models, demonstrating their potential in medical applications as anticonvulsants (Sych et al., 2018).
Anti-Leishmanial Activity
The anti-leishmanial activity of thiadiazol derivatives has been investigated, as shown in a study by Tahghighi et al. (2012). They synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which exhibited significant activity against the promastigote form of Leishmania major. This suggests that compounds with a 1,3,4-thiadiazol moiety, like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, may be valuable in developing treatments for leishmaniasis (Tahghighi et al., 2012).
Anticancer Potential
Research has explored the anticancer potential of thiadiazol derivatives. Romero-Castro et al. (2011) reported on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, indicating their effectiveness against various cancer cell lines. The study highlights the potential of similar compounds in anticancer therapy, suggesting a possible application area for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide (Romero-Castro et al., 2011).
Antiviral and Antibacterial Properties
Compounds with a thiadiazol moiety, such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, have shown promise in antiviral and antibacterial applications. Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety and found them effective against tobacco mosaic virus and various bacteria, suggesting potential in developing antiviral and antibacterial agents (Tang et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(12-7-4-8-13(9-12)20(22)23)17-15-18-19-16(25-15)24-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHJABPBKPZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2858223.png)

![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)
![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)


![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)
![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)
